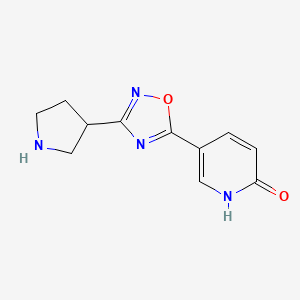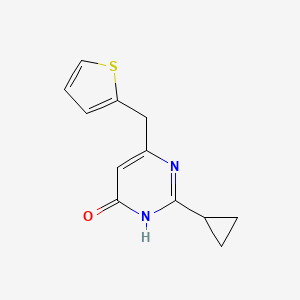
6-(4-chlorobenzyl)-2-méthylpyrimidin-4-ol
Vue d'ensemble
Description
6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol is a chemical compound that belongs to the class of pyrimidinols It features a pyrimidin-4-ol core with a 4-chlorobenzyl group attached to the 6th position and a methyl group at the 2nd position
Applications De Recherche Scientifique
Chemistry: In chemistry, 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding. It can act as a probe to investigate biological pathways and mechanisms.
Medicine: The compound has potential medicinal applications, including the development of new drugs. Its derivatives may exhibit antiviral, antibacterial, or anticancer properties.
Industry: In the industrial sector, 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol is used in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
Target of Action
Similar compounds have been studied for their interaction with various biological targets
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions and changes caused by this compound.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . More research is needed to outline the ADME properties of this compound and their impact on its bioavailability.
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level
Action Environment
The environment can often play a significant role in the action of similar compounds . More research is needed to understand how environmental factors influence this compound’s action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol typically involves the following steps:
Benzyl Chloride Reaction: The reaction starts with 4-chlorobenzyl chloride, which undergoes a nucleophilic substitution reaction with a suitable nucleophile.
Pyrimidinol Formation: The intermediate product is then reacted with a methylating agent to introduce the methyl group at the 2nd position of the pyrimidinol ring.
Purification: The final product is purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions at different positions of the pyrimidinol ring can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and halides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.
Comparaison Avec Des Composés Similaires
4-Chlorobenzyl chloride: A precursor used in the synthesis of 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol.
2-Methylpyrimidin-4-ol: A related compound without the chlorobenzyl group.
Other Pyrimidinols: Various pyrimidinol derivatives with different substituents.
Uniqueness: 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its similar compounds
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-14-11(7-12(16)15-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZLJVLQYCIMBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-Bromo-6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1487104.png)
![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one](/img/structure/B1487108.png)



